1,2,3,6-Tetrahydro-1-methyl-4-(2,4,6-trimethoxyphenyl)-pyridine
Overview
Description
1-Methyl-4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine is a chemical compound known for its unique structure and properties It consists of a tetrahydropyridine ring substituted with a methyl group and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4,6-trimethoxybenzaldehyde and 1-methyl-1,2,3,6-tetrahydropyridine.
Condensation Reaction: The key step involves a condensation reaction between 2,4,6-trimethoxybenzaldehyde and 1-methyl-1,2,3,6-tetrahydropyridine in the presence of a suitable catalyst, such as piperidine or pyrrolidine.
Reaction Conditions: The reaction is typically carried out under reflux conditions in an organic solvent, such as ethanol or methanol, at elevated temperatures (around 80-100°C) for several hours.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure 1-Methyl-4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine.
Industrial Production Methods
In an industrial setting, the production of 1-Methyl-4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine may involve large-scale batch or continuous processes. The reaction conditions are optimized for higher yields and purity, and advanced purification techniques, such as distillation and crystallization, are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic ring are replaced with other groups, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst, alkylating agents (methyl iodide) in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
1-Methyl-4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Studied for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidine
- 1-Methyl-4-(2,4,6-trimethoxyphenyl)-3-piperidinol
- 1-Methyl-4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridinyl-2ˊ-hydroxy chalcones
Uniqueness
1-Methyl-4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine stands out due to its specific substitution pattern and the presence of the tetrahydropyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
1-methyl-4-(2,4,6-trimethoxyphenyl)-3,6-dihydro-2H-pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-16-7-5-11(6-8-16)15-13(18-3)9-12(17-2)10-14(15)19-4/h5,9-10H,6-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRZNLHDQXFHDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC1)C2=C(C=C(C=C2OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432309 | |
Record name | 1-Methyl-4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20432309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113225-07-3 | |
Record name | 1-Methyl-4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20432309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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